8-(Difluoromethoxy)-5-nitroquinoline
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Overview
Description
8-(Difluoromethoxy)-5-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of difluoromethoxy and nitro groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 8-(Difluoromethoxy)-5-nitroquinoline typically involves the introduction of the difluoromethoxy group into a quinoline scaffold. One common method is the reaction of quinoline derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of a base . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(Difluoromethoxy)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Difluoromethoxy)-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research has explored its potential as an antibacterial and anti-inflammatory agent.
Industry: It is used in the development of liquid crystal displays and other technological applications.
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)-5-nitroquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
8-(Difluoromethoxy)-5-nitroquinoline can be compared with other difluoromethoxy-containing compounds, such as:
8-(Difluoromethoxy)quinoline: Lacks the nitro group, resulting in different reactivity and applications.
5-(Difluoromethoxy)-8-nitroquinoline: Similar structure but different positioning of functional groups, affecting its chemical behavior.
The presence of both difluoromethoxy and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
8-(difluoromethoxy)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)6-2-1-5-13-9(6)8/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOODWFJTIJRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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